molecular formula C9H9FINO B243985 N-(2-fluoro-4-iodophenyl)propanamide

N-(2-fluoro-4-iodophenyl)propanamide

Cat. No. B243985
M. Wt: 293.08 g/mol
InChI Key: SXFWQDLZDCDBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-4-iodophenyl)propanamide, also known as FIP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. FIP is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, and it has been shown to possess unique pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-iodophenyl)propanamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever, and their inhibition by N-(2-fluoro-4-iodophenyl)propanamide is thought to be responsible for its anti-inflammatory, analgesic, and antipyretic activities. N-(2-fluoro-4-iodophenyl)propanamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models, and it has also been shown to inhibit the growth of various cancer cells. N-(2-fluoro-4-iodophenyl)propanamide has also been shown to have antifungal and antiviral properties, making it a promising candidate for the development of new drugs for the treatment of fungal and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluoro-4-iodophenyl)propanamide is its unique pharmacological properties, which make it a promising candidate for the development of new drugs. N-(2-fluoro-4-iodophenyl)propanamide is also relatively easy to synthesize and has been shown to have good stability. However, one of the limitations of N-(2-fluoro-4-iodophenyl)propanamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for research on N-(2-fluoro-4-iodophenyl)propanamide. One area of interest is the development of new drugs for the treatment of cancer, based on the anticancer properties of N-(2-fluoro-4-iodophenyl)propanamide. Another area of interest is the development of new drugs for the treatment of fungal and viral infections, based on the antifungal and antiviral properties of N-(2-fluoro-4-iodophenyl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(2-fluoro-4-iodophenyl)propanamide and to optimize its pharmacological properties for use in drug development.

Synthesis Methods

The synthesis of N-(2-fluoro-4-iodophenyl)propanamide involves the reaction of 2-fluoro-4-iodoaniline with ibuprofen in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction occurs at room temperature and yields N-(2-fluoro-4-iodophenyl)propanamide as a white solid in good yield.

Scientific Research Applications

N-(2-fluoro-4-iodophenyl)propanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, similar to those of ibuprofen. However, N-(2-fluoro-4-iodophenyl)propanamide has also been shown to have additional pharmacological activities, such as anticancer, antifungal, and antiviral properties. These properties make N-(2-fluoro-4-iodophenyl)propanamide a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C9H9FINO

Molecular Weight

293.08 g/mol

IUPAC Name

N-(2-fluoro-4-iodophenyl)propanamide

InChI

InChI=1S/C9H9FINO/c1-2-9(13)12-8-4-3-6(11)5-7(8)10/h3-5H,2H2,1H3,(H,12,13)

InChI Key

SXFWQDLZDCDBAW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=C(C=C1)I)F

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.